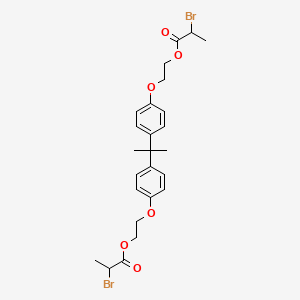
(1-Methylethylidene)bis(4,1-phenyleneoxyethane-2,1-diyl) bis(2-bromopropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylethylidene)bis(4,1-phenyleneoxyethane-2,1-diyl) bis(2-bromopropionate) is a complex organic compound with the molecular formula C25H30Br2O6. This compound is known for its unique structure, which includes two bromopropionate groups attached to a central bisphenol A-like core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(4,1-phenyleneoxyethane-2,1-diyl) bis(2-bromopropionate) typically involves the reaction of bisphenol A with 2-bromopropionyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromopropionyl bromide. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methylethylidene)bis(4,1-phenyleneoxyethane-2,1-diyl) bis(2-bromopropionate) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.
Reduction Reactions: Reduced products such as alcohols.
Scientific Research Applications
(1-Methylethylidene)bis(4,1-phenyleneoxyethane-2,1-diyl) bis(2-bromopropionate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxyethane-2,1-diyl) bis(2-bromopropionate) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Shares a similar core structure but lacks the bromopropionate groups.
Tetrabromobisphenol A: Contains bromine atoms but differs in the positioning and number of bromine atoms.
Bis(4-hydroxyphenyl)methane: Similar core structure but different substituents.
Uniqueness
(1-Methylethylidene)bis(4,1-phenyleneoxyethane-2,1-diyl) bis(2-bromopropionate) is unique due to the presence of two bromopropionate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
93962-75-5 |
|---|---|
Molecular Formula |
C25H30Br2O6 |
Molecular Weight |
586.3 g/mol |
IUPAC Name |
2-[4-[2-[4-[2-(2-bromopropanoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-bromopropanoate |
InChI |
InChI=1S/C25H30Br2O6/c1-17(26)23(28)32-15-13-30-21-9-5-19(6-10-21)25(3,4)20-7-11-22(12-8-20)31-14-16-33-24(29)18(2)27/h5-12,17-18H,13-16H2,1-4H3 |
InChI Key |
RJDVNPRXIDAMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


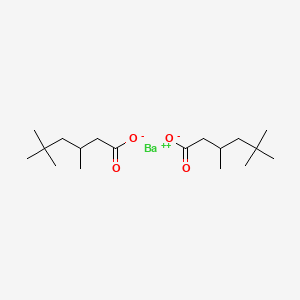
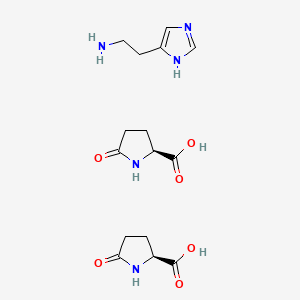
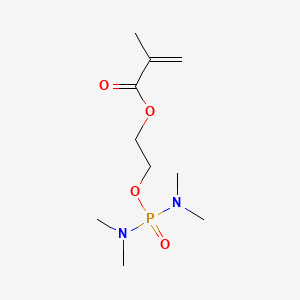


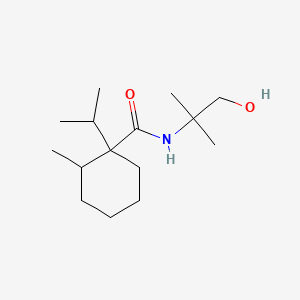
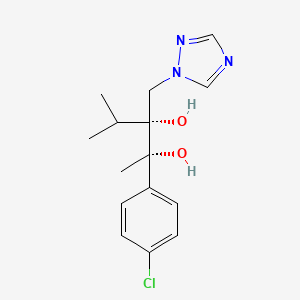
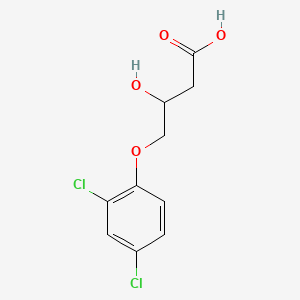
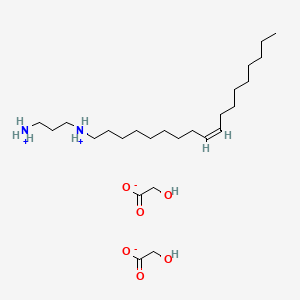
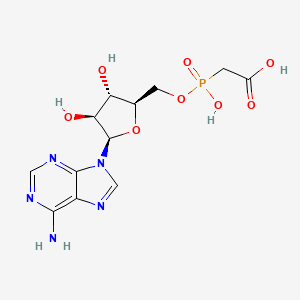
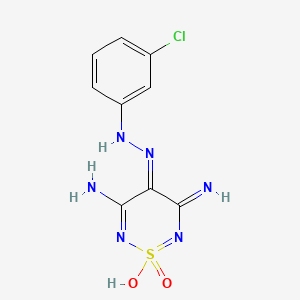
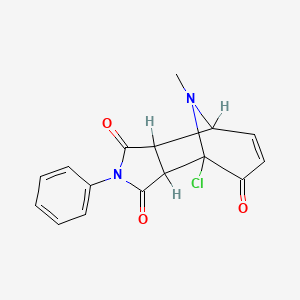
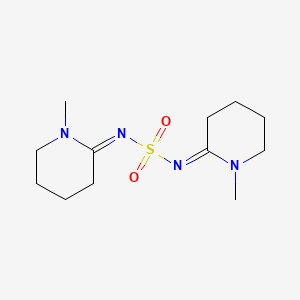
![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
